molecular formula C22H23N3O6 B3620153 N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B3620153
M. Wt: 425.4 g/mol
InChI Key: HIDICOWIIMRRQD-UHFFFAOYSA-N
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Description

N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-benzodioxole-5-carboxylic acid, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with ethylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its dual benzodioxole moieties, which may contribute to its enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-21(15-1-3-17-19(11-15)30-13-28-17)23-5-6-24-7-9-25(10-8-24)22(27)16-2-4-18-20(12-16)31-14-29-18/h1-4,11-12H,5-10,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDICOWIIMRRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 2
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N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 3
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N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 4
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N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

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